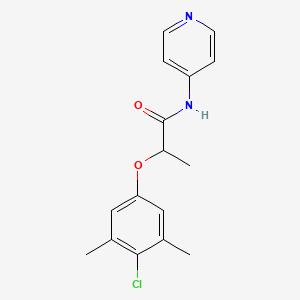![molecular formula C20H22N4O4 B6012435 1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B6012435.png)
1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as DPPE or 1-(3,5-bis(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-yl)-2-(pyridin-2-yl)piperidin-3-ol.
作用机制
The mechanism of action of DPPE involves the inhibition of various enzymes and proteins involved in cellular processes. DPPE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. DPPE has also been found to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme involved in the production of reactive oxygen species (ROS), which are involved in oxidative stress.
Biochemical and Physiological Effects:
DPPE has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation by inhibiting the production of prostaglandins. DPPE has also been shown to reduce oxidative stress by inhibiting the production of ROS. Additionally, DPPE has been found to have neuroprotective effects by reducing the production of amyloid beta, a protein involved in the development of Alzheimer's disease.
实验室实验的优点和局限性
DPPE has several advantages for lab experiments, including its low toxicity and high solubility in water. However, the compound has limitations, including its high cost and the need for specialized equipment for its synthesis.
未来方向
Future research on DPPE should focus on its potential applications in the treatment of various diseases, including neurological disorders, cancer, and inflammation. Additionally, research should be conducted to determine the optimal dosage and administration of DPPE for therapeutic purposes. Further studies should also be conducted to investigate the long-term effects of DPPE on human health.
合成方法
DPPE can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form 2,3-dimethoxyphenyl hydrazine. This compound is then reacted with ethyl chloroacetate to form 2,3-dimethoxyphenyl hydrazine acetate, which is subsequently reacted with thionyl chloride to form 2,3-dimethoxyphenyl hydrazine acetate thionyl chloride. The final step involves the reaction of 2,3-dimethoxyphenyl hydrazine acetate thionyl chloride with 2-pyridine carboxaldehyde and piperidin-3-ol to form DPPE.
科学研究应用
DPPE has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, anti-oxidant, and anti-cancer properties. DPPE has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-[5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-16-7-3-6-15(18(16)27-2)19-22-20(28-23-19)13-8-9-17(21-11-13)24-10-4-5-14(25)12-24/h3,6-9,11,14,25H,4-5,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMTBHUUNYAOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CN=C(C=C3)N4CCCC(C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6012352.png)
![methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B6012357.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6012362.png)


![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)decanamide](/img/structure/B6012377.png)
![4-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6012381.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chlorobenzamide](/img/structure/B6012389.png)
![4-cyclohexyl-5-[(3-isoxazolylmethyl)thio]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6012393.png)
![1-benzyl-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6012408.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(4-methoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6012413.png)
![5-amino-3-(propylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6012424.png)
![1-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B6012437.png)
![2-{[5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6012450.png)